molecular formula C21H28ClN3O5S B2415243 2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1215631-98-3

2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2415243
CAS No.: 1215631-98-3
M. Wt: 469.98
InChI Key: BOFHKQCXWCDKLZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O5S and its molecular weight is 469.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Benzamide derivatives, including compounds with structures related to "2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride," have been synthesized and evaluated for their pharmacological properties. These compounds exhibit selective serotonin 4 receptor agonist activities, showing potential as novel prokinetic agents with reduced side effects, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Antimicrobial Studies

  • New pyridine derivatives, including piperazine and benzothiazole-based structures, have been synthesized and demonstrated to possess significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).

Bioactivity of Bis(heteroaryl)piperazines

  • Analogues of "this compound" have been explored for their bioactivity as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research highlights the compound's potential in the development of new therapies for HIV-1 (Romero et al., 1994).

Crystal Structure and DFT Calculations

  • Structural analysis and density functional theory (DFT) calculations of novel piperazine derivatives, including those related to "this compound," have been conducted. These studies offer insights into the reactive sites and the intermolecular hydrogen bonding that contribute to their stability and reactivity (Kumara et al., 2017).

Catalytic Applications

  • Piperazine-2-carboxylic acid-derived N-formamides, related to the chemical structure , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This demonstrates the compound's potential application in asymmetric synthesis and catalysis (Wang et al., 2006).

Mechanism of Action

Target of Action

Similar piperazine derivatives have been found to interact withdopamine receptors , specifically the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, cognition, and reward.

Mode of Action

It’s known that piperazine derivatives can inhibitmicrotubule synthesis and act as acetylcholinesterase inhibitors (AChEIs) . AChEIs prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby increasing its availability.

Biochemical Pathways

The compound may affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can enhance cholinergic neurotransmission, which is crucial for memory and learning. Additionally, by interacting with dopamine receptors, it may influence the dopaminergic pathway , which is involved in reward, motivation, and motor control .

Pharmacokinetics

One study suggests that a similar piperazine derivative hasadequate pharmacokinetic properties . Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), greatly influence a drug’s bioavailability and therapeutic effectiveness.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. As an AChEI, it could potentially improve memory and learning by increasing acetylcholine levels . If it acts on dopamine receptors, it might influence behaviors related to reward and motivation .

Properties

IUPAC Name

2-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S.ClH/c1-28-17-7-9-18(10-8-17)30(26,27)24-15-13-23(14-16-24)12-11-22-21(25)19-5-3-4-6-20(19)29-2;/h3-10H,11-16H2,1-2H3,(H,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFHKQCXWCDKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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